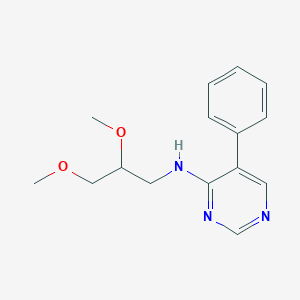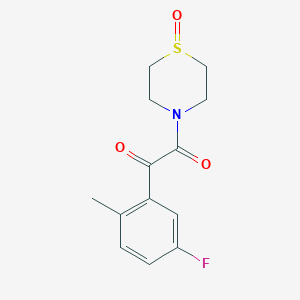
N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine typically involves the reaction of 5-phenylpyrimidin-4-amine with 2,3-dimethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethoxypropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3 or NaH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine: Unique due to its specific substitution pattern and potential biological activity.
5-Phenylpyrimidin-4-amine: Lacks the dimethoxypropyl group, which may affect its biological activity and chemical reactivity.
2,3-Dimethoxypropyl derivatives: Similar in having the dimethoxypropyl group but differ in the core structure, leading to different properties and applications.
Uniqueness
This compound is unique due to the combination of the pyrimidine core with the dimethoxypropyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-10-13(20-2)8-17-15-14(9-16-11-18-15)12-6-4-3-5-7-12/h3-7,9,11,13H,8,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQNUYOUBBBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC1=NC=NC=C1C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![potassium;(2S)-3-(1H-indol-3-yl)-2-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoylamino]propanoate](/img/structure/B7424660.png)

![N-(4-iodophenyl)-4-[methyl(methylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B7424673.png)
![7-hydroxy-8-methyl-4-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]chromen-2-one](/img/structure/B7424678.png)
![N'-(3-acetamido-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]oxamide](/img/structure/B7424686.png)
![Methyl 3-[[4-[[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoyl]amino]propanoate](/img/structure/B7424708.png)
![N-(4-acetamido-3-chlorophenyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B7424710.png)
![2-N,6-N-bis[(3,4-difluorophenyl)methyl]pyridine-2,6-dicarboxamide](/img/structure/B7424725.png)
![Dimethyl 5-[[4-(azepane-1-carbonyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7424728.png)
![N-ethyl-N-methyl-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7424729.png)
![potassium;(2S)-3-(1H-indol-3-yl)-2-[1-(4-morpholin-4-ylphenyl)ethylcarbamoylamino]propanoate](/img/structure/B7424736.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(ethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7424748.png)
![5-chloro-4-N-methyl-4-N-[[4-(trifluoromethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B7424767.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7424775.png)
